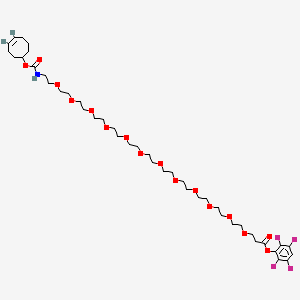
TCO-PEG12-TFP ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TCO-PEG12-TFP ester: is a hetero-bifunctional crosslinker that contains an amine-reactive tetrafluorophenyl (TFP) group and a trans-cyclooctene (TCO) group connected by a polyethylene glycol (PEG) spacer with twelve ethylene glycol units. This compound is widely used in bioorthogonal chemistry, particularly for labeling and conjugation of biomolecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of TCO-PEG12-TFP ester involves the following steps:
Preparation of TCO-PEG12: The PEG12 spacer is first synthesized by polymerizing ethylene glycol units. The TCO group is then attached to one end of the PEG12 spacer.
Formation of TFP Ester: The other end of the PEG12 spacer is reacted with tetrafluorophenyl (TFP) to form the TFP ester.
Industrial Production Methods: Industrial production of this compound typically involves large-scale polymerization of ethylene glycol units followed by sequential attachment of TCO and TFP groups. The process is carried out under controlled conditions to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The TFP ester group reacts with primary amines to form stable amide bonds.
Click Chemistry Reactions: The TCO group undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-containing molecules to form stable triazole linkages.
Common Reagents and Conditions:
Substitution Reactions: Primary amines are commonly used as reagents. The reaction is typically carried out in aqueous or organic solvents at room temperature.
Click Chemistry Reactions: Azide-containing molecules are used as reagents. The reaction occurs under mild conditions without the need for a copper catalyst.
Major Products:
Amide Bonds: Formed from the reaction of TFP ester with primary amines.
Triazole Linkages: Formed from the reaction of TCO with azide-containing molecules.
Applications De Recherche Scientifique
Chemistry:
Protein Labeling: TCO-PEG12-TFP ester is used to label proteins with TCO groups, enabling subsequent click chemistry reactions with azide-containing probes.
Bioconjugation: It is used to create bioconjugates by linking biomolecules through bioorthogonal reactions.
Biology:
Cell Surface Labeling: The compound is used to label cell surface proteins with TCO groups for imaging and tracking.
Drug Delivery: It is used in the development of targeted drug delivery systems by conjugating drugs to targeting molecules.
Medicine:
Diagnostic Imaging: this compound is used in the development of imaging agents for diagnostic purposes.
Therapeutics: It is used in the synthesis of therapeutic conjugates for targeted treatment of diseases.
Industry:
Material Science: The compound is used in the modification of materials to introduce functional groups for further chemical reactions.
Mécanisme D'action
Mechanism:
TFP Ester Group: The TFP ester group reacts with primary amines to form stable amide bonds. This reaction is facilitated by the electron-withdrawing nature of the tetrafluorophenyl group, which makes the ester more reactive.
TCO Group: The TCO group undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-containing molecules. The strain in the eight-membered ring of TCO facilitates the reaction without the need for a copper catalyst.
Molecular Targets and Pathways:
Primary Amines: The TFP ester targets primary amines in proteins and other biomolecules.
Azide-Containing Molecules: The TCO group targets azide-containing molecules for bioorthogonal conjugation.
Comparaison Avec Des Composés Similaires
TFP Ester-PEG4-DBCO: Contains a shorter PEG spacer and a dibenzylcyclooctyne (DBCO) group instead of TCO.
TFP Ester-PEG12-DBCO: Similar PEG spacer but with a DBCO group instead of TCO.
TCO-PEG4-TFP Ester: Contains a shorter PEG spacer but similar functional groups.
Uniqueness:
Long PEG Spacer: The PEG12 spacer in TCO-PEG12-TFP ester provides increased water solubility and reduced steric hindrance during ligation.
Copper-Free Click Chemistry: The TCO group allows for copper-free click chemistry, making it suitable for biological applications where copper ions can be detrimental.
Propriétés
Formule moléculaire |
C42H67F4NO16 |
|---|---|
Poids moléculaire |
918.0 g/mol |
Nom IUPAC |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C42H67F4NO16/c43-36-34-37(44)40(46)41(39(36)45)63-38(48)8-10-50-12-14-52-16-18-54-20-22-56-24-26-58-28-30-60-32-33-61-31-29-59-27-25-57-23-21-55-19-17-53-15-13-51-11-9-47-42(49)62-35-6-4-2-1-3-5-7-35/h1-2,34-35H,3-33H2,(H,47,49)/b2-1- |
Clé InChI |
KIKASBBKOIGGOX-UPHRSURJSA-N |
SMILES isomérique |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F |
SMILES canonique |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



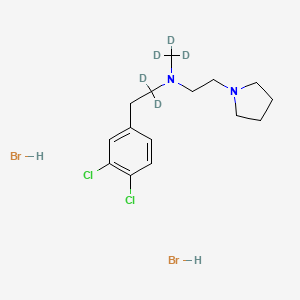
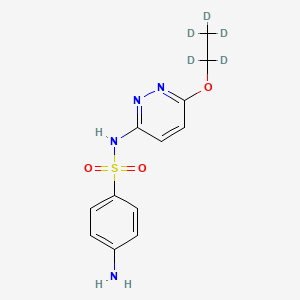
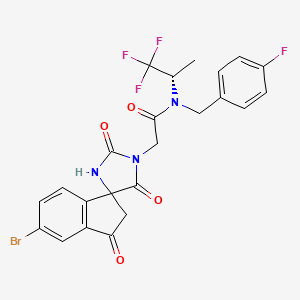
![13-Chloro-2-(2,2,6,6-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol](/img/structure/B12423633.png)
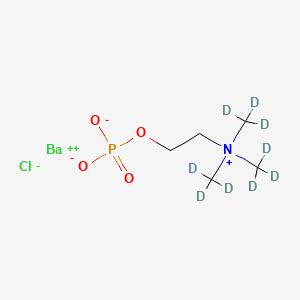
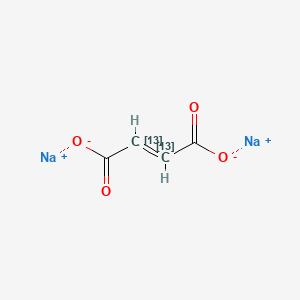
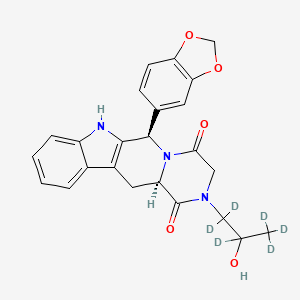
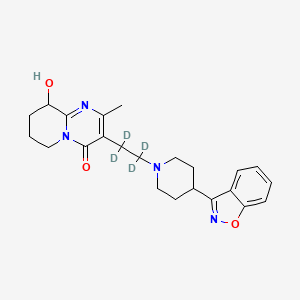

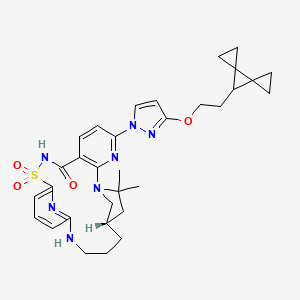
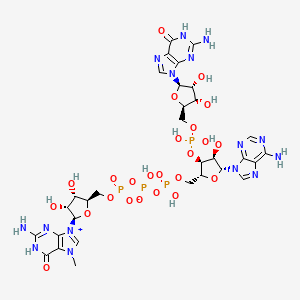
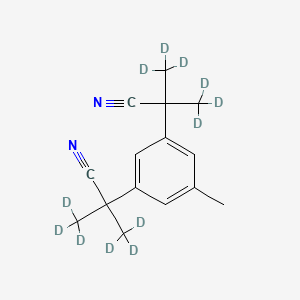
![(2~{S},5~{R})-5-(4-methylphenyl)-1-[2-[[(2~{S})-1-oxidanyl-1-oxidanylidene-4-phenyl-butan-2-yl]amino]ethanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12423698.png)
